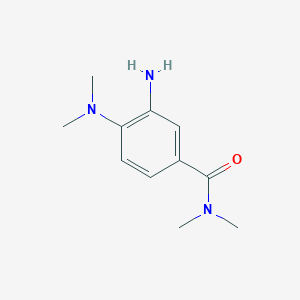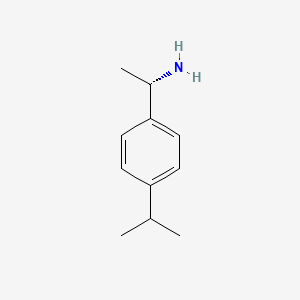
(S)-1-(4-Isopropylphenyl)ethanamine
Vue d'ensemble
Description
(S)-1-(4-Isopropylphenyl)ethanamine, also known as para-isopropylamphetamine (PIPA), is a synthetic amphetamine-like compound. It is a chiral molecule, meaning it has two possible mirror-image forms, with (S)-PIPA being the active form. PIPA has been the subject of scientific research due to its potential as a therapeutic agent for various neurological disorders.
Mécanisme D'action
PIPA acts as a dopamine reuptake inhibitor, meaning it prevents the reuptake of dopamine into nerve cells, leading to increased dopamine levels in the brain. This is thought to be responsible for its therapeutic effects in Parkinson's disease and ADHD.
Biochemical and Physiological Effects:
In addition to its effects on dopamine levels, PIPA has also been found to increase the levels of norepinephrine and serotonin in the brain. These neurotransmitters are involved in mood regulation and may contribute to PIPA's antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PIPA in lab experiments is that it is a relatively simple compound to synthesize. Additionally, its effects on dopamine levels make it a useful tool for studying the role of dopamine in various neurological disorders. However, PIPA's potential as a therapeutic agent has not yet been fully explored, and more research is needed to determine its safety and efficacy.
Orientations Futures
Future research on PIPA could focus on its potential as a treatment for other neurological disorders, such as schizophrenia and addiction. Additionally, further studies could investigate the long-term effects of PIPA on dopamine levels and other neurotransmitters, as well as its potential for abuse and addiction.
Méthodes De Synthèse
PIPA can be synthesized through a multi-step process involving the reaction of benzaldehyde with nitroethane to form 1-phenyl-2-nitropropene, which is then reduced to 1-phenyl-2-propanone. This intermediate is then reacted with isopropylamine to produce PIPA.
Applications De Recherche Scientifique
PIPA has been studied for its potential as a treatment for Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and depression. It has been shown to increase dopamine release in the brain, which is important for the treatment of Parkinson's disease. Additionally, PIPA has been found to improve cognitive function in animal models of ADHD and depression.
Propriétés
IUPAC Name |
(1S)-1-(4-propan-2-ylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9H,12H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAQMLODFYUKOM-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70987814 | |
| Record name | 1-[4-(Propan-2-yl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Isopropylphenyl)ethanamine | |
CAS RN |
68285-22-3 | |
| Record name | 1-[4-(Propan-2-yl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



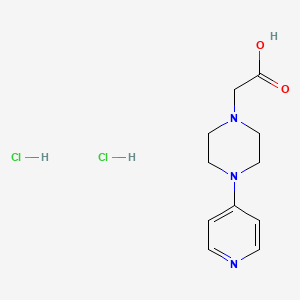

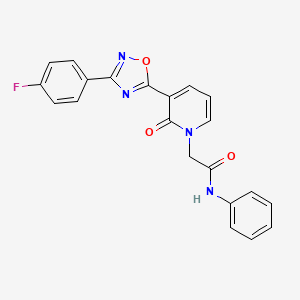
![3-Chloro-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2916450.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2916454.png)
![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2916455.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2916456.png)
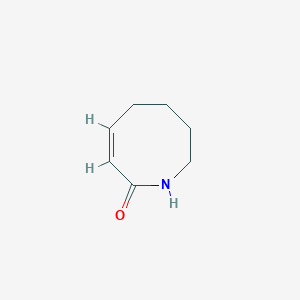
![(E)-ethyl 1-butyl-2-((2-ethoxy-1-naphthoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2916460.png)

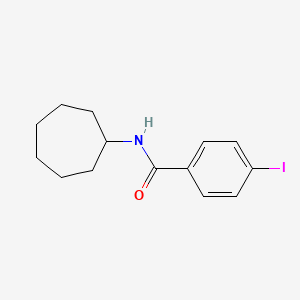
![3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2916466.png)
![1'-(2-Fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2916467.png)
